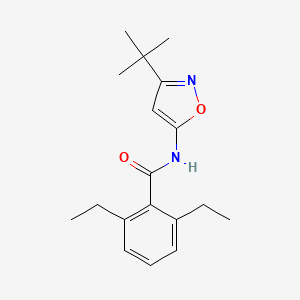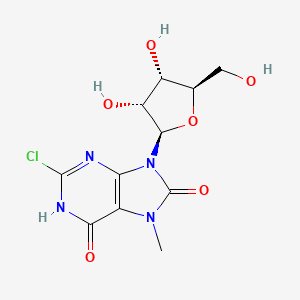![molecular formula C14H16O2S B12900709 4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 62639-70-7](/img/structure/B12900709.png)
4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentafuran ring system with a phenylsulfanyl group attached, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of optically active phenethylamine and a Prins reaction with polyformaldehyde, followed by hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and purity. This includes controlling the micro impurity content and finding the best reaction conditions suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The phenylsulfanyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclopentafuran derivatives.
Aplicaciones Científicas De Investigación
4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one exerts its effects involves interactions with molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, influencing biological processes. The cyclopentafuran ring system may also play a role in the compound’s activity by providing a rigid framework that affects its binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one: Similar structure but with hydroxyl groups instead of the phenylsulfanyl group.
3H-Cyclodeca[b]furan-2-one derivatives: Larger ring systems with similar functional groups.
Uniqueness
4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62639-70-7 |
|---|---|
Fórmula molecular |
C14H16O2S |
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
4-(phenylsulfanylmethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C14H16O2S/c15-14-8-12-10(6-7-13(12)16-14)9-17-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |
Clave InChI |
PJTSLQBCGFRQFC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1CSC3=CC=CC=C3)CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)

![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)



![Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B12900701.png)



